molecular formula C20H21N3O4 B11372586 N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

Cat. No.: B11372586
M. Wt: 367.4 g/mol
InChI Key: FHGRQZXPMWPARY-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide moiety through the reaction of the substituted oxadiazole with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxadiazole ring can be reduced to form amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenated precursors and strong bases or acids are typically used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets and pathways:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with the biosynthesis of essential bacterial components, such as cell wall or protein synthesis.

    Anticancer Activity: It may exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C20H21N3O4/c1-13(2)12-26-17-10-6-15(7-11-17)20(24)21-19-18(22-27-23-19)14-4-8-16(25-3)9-5-14/h4-11,13H,12H2,1-3H3,(H,21,23,24)

InChI Key

FHGRQZXPMWPARY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OC

Origin of Product

United States

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